molecular formula C12H6ClF3O2 B1303654 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- CAS No. 61941-90-0

2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-

Cat. No. B1303654
CAS RN: 61941-90-0
M. Wt: 274.62 g/mol
InChI Key: YFCONVZSRNZPOG-UHFFFAOYSA-N
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Description

The compounds under discussion are derivatives of furan, an aromatic hydrocarbon known for its presence in both urban and rural atmospheres, primarily emitted through biomass burning and fossil fuel combustion. The environmental implications of furan and its derivatives are significant, especially in areas with high concentrations of chlorine atoms due to marine, coastal, or industrial activities . The derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), are synthesized from biomass-derived precursors and serve as intermediates for the production of biofuels and polymers .

Synthesis Analysis

The synthesis of acid chloride derivatives like CMFCC and FDCC involves the treatment of precursor aldehydes with tert-butyl hypochlorite, a reagent that can be inexpensively prepared from commercial bleach and tert-butanol. This method yields high amounts of the desired acid chlorides, which are valuable for further chemical transformations .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the furan ring, which is substituted with various functional groups that confer reactivity and potential for further chemical modifications. The presence of the carbonyl chloride group is particularly important as it is highly reactive and can be used to introduce various other substituents onto the furan ring .

Chemical Reactions Analysis

The reactivity of furan derivatives with chlorine atoms has been studied to understand their behavior in the atmosphere. The primary reaction pathway involves the addition of Cl atoms to the double bond of furan, leading to chlorinated products. For instance, the reaction of Cl atoms with furan yields products like 5-chloro-2(5H)-furanone, E-butenedial, and Z-butenedial, among others . These reactions are crucial for understanding the environmental degradation of furan derivatives and their potential impact.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the chloromethyl group and the carbonyl chloride moiety in CMFCC, for example, makes it a highly reactive compound suitable for further chemical synthesis. The reactivity of these compounds is essential for their application in producing biofuels and polymers, as they can undergo various chemical reactions to form more complex molecules .

Scientific Research Applications

Production and Applications in Biomass Conversion

  • The production of acid chloride derivatives from biomass-derived compounds like 5-(chloromethyl)furfural (CMF) demonstrates an effective route for generating valuable intermediates for biofuel and polymer production. These intermediates, including CMFCC and FDCC, highlight the role of furan derivatives in renewable energy solutions (Dutta, Wu, & Mascal, 2015).

Synthesis of Heterocycles

  • The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine and related compounds showcases the versatility of furan derivatives in constructing complex heterocyclic structures, potentially useful for developing new pharmaceuticals and materials (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Organic Optoelectronics

  • The study on furan/phenylene co-oligomer single crystals, especially those with trifluoromethyl substituents, uncovers their promising applications in organic optoelectronics due to their high photoluminescence efficiency and unique optical properties. This research suggests the potential for these materials in the development of organic electronic devices (Sonina, Koskin, Sherin, Rybalova, Shundrina, Mostovich, & Kazantsev, 2018).

Chiral Separation

  • The modification of amino alcohol-derived HPLC chiral stationary phases using various chloride derivatives, including 2-furoyl chloride, highlights the role of furan derivatives in enhancing chiral separation technologies. This research is crucial for pharmaceutical production where chiral purity can significantly affect drug efficacy (Yu, Lee, & Ryoo, 2016).

Synthesis of Polysubstituted Furans

  • The development of methods for synthesizing 2,3,5-trisubstituted furans via coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds opens new avenues in the synthesis of furan derivatives. These methodologies are pivotal for constructing complex molecules with diverse applications ranging from pharmaceuticals to materials science (Zhang, Dai, Wu, & Cao, 2015).

Safety and Hazards

Specific safety and hazard information for “2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-” is not provided in the search results .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCONVZSRNZPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378178
Record name 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61941-90-0
Record name 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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